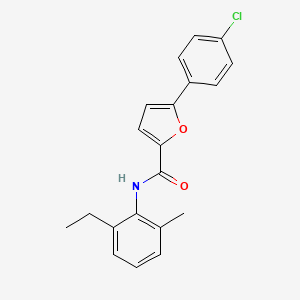![molecular formula C20H21NO3 B5222931 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5222931.png)
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid, also known as Boc-D-Fmk, is a synthetic compound used in scientific research. It is a protease inhibitor that is commonly used in biochemical and physiological experiments to study the mechanism of action of proteases.
Mécanisme D'action
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid inhibits proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from hydrolyzing peptide bonds in proteins. 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is a competitive inhibitor of proteases and binds to the enzyme with high affinity.
Biochemical and Physiological Effects:
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases, including chymotrypsin, trypsin, and thrombin. 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid has also been shown to inhibit the growth of several cancer cell lines in vitro. Additionally, 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid has been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory proteases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is a useful tool in scientific research because it is a reversible inhibitor of proteases. This allows researchers to study the kinetics of protease inhibition and the role of proteases in various physiological and pathological processes. However, 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid has some limitations. It is not selective for a specific protease and can inhibit the activity of multiple proteases. Additionally, 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid can be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research involving 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid. One area of research is the development of more selective protease inhibitors. Another area of research is the use of 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid in the development of new cancer therapies. 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the growth of several cancer cell lines in vitro, and further research is needed to determine if it can be used as a cancer therapy in vivo. Additionally, 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid could be used in the development of anti-inflammatory therapies. Further research is needed to determine the full extent of 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid's anti-inflammatory effects and its potential as an anti-inflammatory therapy.
Conclusion:
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is a synthetic compound that is commonly used in scientific research to study the mechanism of action of proteases. It is a reversible inhibitor of proteases and has been shown to have a number of biochemical and physiological effects. 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid has advantages and limitations for lab experiments, and there are several future directions for research involving 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid. Overall, 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is a useful tool in scientific research and has the potential to be used in the development of new therapies for cancer and inflammation.
Méthodes De Synthèse
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is synthesized through a multistep process that involves the reaction of cyclohexanone with benzene and the subsequent reaction of the resulting product with aniline. The final step involves the reaction of the resulting compound with Boc anhydride to form 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid.
Applications De Recherche Scientifique
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is commonly used in scientific research to study the mechanism of action of proteases. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is a reversible inhibitor of proteases and is used to study the kinetics of protease inhibition. It is also used to study the role of proteases in various physiological and pathological processes.
Propriétés
IUPAC Name |
2-[(4-phenylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17-18H,4-5,8-9H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJKOWLPAZYPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bicyclo[2.2.1]hept-2-yl-4-(2-furoyl)piperazine](/img/structure/B5222850.png)
![1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B5222851.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222859.png)
![3-[4-(2-methoxy-4-methylbenzoyl)-1-piperazinyl]-2,5-dimethylpyrazine trifluoroacetate](/img/structure/B5222862.png)

![8-chloro-2-(4-ethylphenyl)-N'-[1-(4-isopropoxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5222884.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222888.png)
![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5222891.png)
![(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B5222902.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5222908.png)

![5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5222915.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5222944.png)
![2-(2-furyl)-5-imino-6-{3-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5222954.png)